molecular formula C9H9FN2 B8406274 7-Fluoro-3-methyl-indol-1-ylamine

7-Fluoro-3-methyl-indol-1-ylamine

Cat. No. B8406274
M. Wt: 164.18 g/mol
InChI Key: RWWZJIHDHBSAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A suspension of NaH (805 mg, 20.1 mmol, 60% in mineral oil) in DMF (5 mL) at 0° C. is treated with 7-fluoro-3-methylindole (200 mg, 1.34 mmol) and stirred at 0° C. for 1 h. The mixture is treated with HOSA (757 mg, 6.7 mmol) portion wise and warmed to rt over 2 h. The mixture is then poured over ice, and extracted with EtOAc (3×100 mL). The combined organic layer is dried (Na2SO4), filtered and concentrated in vacuo to afford 7-fluoro-3-methyl-indol-1-ylamine, which is used in the next step without further purification.
Name
Quantity
805 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[NH:11][CH:10]=[C:9]2[CH3:13].C[N:15](C=O)C>>[F:3][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]2[C:12]=1[N:11]([NH2:15])[CH:10]=[C:9]2[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
805 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C=CC=C2C(=CNC12)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture is treated with HOSA (757 mg, 6.7 mmol) portion wise
TEMPERATURE
Type
TEMPERATURE
Details
warmed to rt over 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture is then poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC=C2C(=CN(C12)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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